molecular formula C15H20N2O3S B5836754 1-METHANESULFONYL-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

1-METHANESULFONYL-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B5836754
M. Wt: 308.4 g/mol
InChI Key: RLJWMGVMORCHKM-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1H-INDOLE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Piperidine-1-Carbonyl Group: This step involves the reaction of the indole derivative with piperidine-1-carbonyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1H-INDOLE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-METHANESULFONYL-5-(PIPERIDINE-1-CARBONYL)-INDOLE: Lacks the dihydro component.

    1-METHANESULFONYL-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1H-BENZIMIDAZOLE: Contains a benzimidazole core instead of an indole core.

Uniqueness

1-METHANESULFONYL-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is unique due to its specific combination of functional groups and the dihydroindole core, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1-methylsulfonyl-2,3-dihydroindol-5-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-21(19,20)17-10-7-12-11-13(5-6-14(12)17)15(18)16-8-3-2-4-9-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJWMGVMORCHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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